Cas no 2060052-20-0 (3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole)

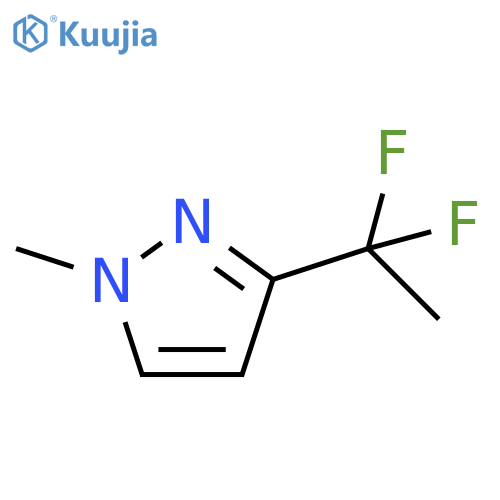

2060052-20-0 structure

商品名:3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

CAS番号:2060052-20-0

MF:C6H8F2N2

メガワット:146.137928009033

MDL:MFCD30499463

CID:5173719

PubChem ID:125454591

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole, 3-(1,1-difluoroethyl)-1-methyl-

- 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole

-

- MDL: MFCD30499463

- インチ: 1S/C6H8F2N2/c1-6(7,8)5-3-4-10(2)9-5/h3-4H,1-2H3

- InChIKey: WMOUDLHHIDFZLM-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=CC(C(F)(F)C)=N1

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-337952-0.25g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95.0% | 0.25g |

$431.0 | 2025-03-18 | |

| Enamine | EN300-337952-5.0g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95.0% | 5.0g |

$2525.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042914-5g |

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95% | 5g |

¥9352.0 | 2023-03-11 | |

| Enamine | EN300-337952-0.1g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95.0% | 0.1g |

$301.0 | 2025-03-18 | |

| Enamine | EN300-337952-1g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95% | 1g |

$871.0 | 2023-09-03 | |

| Enamine | EN300-337952-10g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95% | 10g |

$3746.0 | 2023-09-03 | |

| Aaron | AR01BPG5-5g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95% | 5g |

$3497.00 | 2023-12-15 | |

| Aaron | AR01BPG5-250mg |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95% | 250mg |

$618.00 | 2025-02-14 | |

| Aaron | AR01BPG5-1g |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95% | 1g |

$1223.00 | 2025-02-14 | |

| 1PlusChem | 1P01BP7T-500mg |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |

2060052-20-0 | 95% | 500mg |

$902.00 | 2023-12-19 |

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2060052-20-0 (3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量